molecular formula C19H22N2O4S B14920076 1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

1-[4-(Benzylsulfonyl)piperazin-1-yl]-2-phenoxyethanone

Cat. No.: B14920076
M. Wt: 374.5 g/mol
InChI Key: BLWJANNPJXWILQ-UHFFFAOYSA-N
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Description

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a benzylsulfonyl group and a phenoxyethanone moiety

Preparation Methods

The synthesis of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE can be compared with other similar compounds, such as:

The uniqueness of 1-[4-(BENZYLSULFONYL)PIPERAZINO]-2-PHENOXY-1-ETHANONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

1-(4-benzylsulfonylpiperazin-1-yl)-2-phenoxyethanone

InChI

InChI=1S/C19H22N2O4S/c22-19(15-25-18-9-5-2-6-10-18)20-11-13-21(14-12-20)26(23,24)16-17-7-3-1-4-8-17/h1-10H,11-16H2

InChI Key

BLWJANNPJXWILQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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